molecular formula C11H8Cl2N2O B13165955 4-[(3,5-Dichloropyridin-2-YL)oxy]aniline

4-[(3,5-Dichloropyridin-2-YL)oxy]aniline

Cat. No.: B13165955
M. Wt: 255.10 g/mol
InChI Key: PGVMWEHPHKWCFC-UHFFFAOYSA-N
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Description

4-[(3,5-Dichloropyridin-2-YL)oxy]aniline is a chemical compound with the molecular formula C11H8Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichloropyridinyl group attached to an aniline moiety through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dichloropyridin-2-YL)oxy]aniline typically involves the reaction of 3,5-dichloropyridine-2-ol with aniline in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dichloropyridin-2-YL)oxy]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3,5-Dichloropyridin-2-YL)oxy]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dichloropyridin-2-YL)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-Dichloropyridin-2-YL)oxy]phenol
  • 4-[(3,5-Dichloropyridin-2-YL)oxy]benzoic acid
  • 4-[(3,5-Dichloropyridin-2-YL)oxy]benzaldehyde

Uniqueness

4-[(3,5-Dichloropyridin-2-YL)oxy]aniline is unique due to its specific substitution pattern and the presence of both aniline and dichloropyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

4-(3,5-dichloropyridin-2-yl)oxyaniline

InChI

InChI=1S/C11H8Cl2N2O/c12-7-5-10(13)11(15-6-7)16-9-3-1-8(14)2-4-9/h1-6H,14H2

InChI Key

PGVMWEHPHKWCFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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